Product packaging for Methyl (R)-(+)-lactate(Cat. No.:CAS No. 17392-83-5)

Methyl (R)-(+)-lactate

Cat. No.: B139472
CAS No.: 17392-83-5
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-GSVOUGTGSA-N
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Description

Significance of Methyl (R)-(+)-Lactate as a Chiral Molecule

Chirality is a fundamental property in chemistry and biology, where molecules, like a pair of hands, are non-superimposable mirror images of each other. These mirror images are called enantiomers. The specific spatial arrangement, or configuration, of atoms at a chiral center can lead to vastly different biological activities. This compound possesses such a chiral center, making it an invaluable chiral building block in asymmetric synthesis. nih.govchemimpex.comchemicalbook.com

Its stereochemical purity allows chemists to construct complex molecules with a high degree of control over their three-dimensional structure, which is crucial in fields like pharmaceuticals and agrochemicals. chemimpex.comsmolecule.com For instance, the biological efficacy of many drugs depends on a single enantiomer; the other may be inactive or even harmful. Research has demonstrated the use of this compound as a chiral starting material for the total synthesis of natural products like (+)-neomarinone and various 8,4'-oxyneolignans. nih.govnih.gov It also serves as a chiral auxiliary in reactions like 1,3-dipolar cycloadditions to create complex, enantiomerically enriched proline derivatives. researchgate.net The study of its dimeric forms has even provided insights into the fundamental nature of chirality self-recognition. acs.org

Role in Green Chemistry and Sustainable Practices

This compound is a prominent example of a green chemical, aligning with several principles of green chemistry. A key aspect is its derivation from renewable resources. It is produced from the esterification of lactic acid, which can be sourced from the fermentation of biomass, with methanol (B129727). atamanchemicals.comresearchgate.net Research has focused on optimizing its synthesis from renewable feedstocks like cellulose (B213188) and even lignocellulosic biomass, further enhancing its sustainability credentials. rsc.orgnih.gov

Furthermore, this compound is recognized as a green solvent. atamanchemicals.comresearchgate.net It is biodegradable, non-carcinogenic, and has a high boiling point and low vapor pressure, which reduces volatile organic compound (VOC) emissions compared to many traditional solvents. researchgate.net Its miscibility with water and other organic solvents makes it a versatile and environmentally preferable alternative in various applications, including the manufacture of lacquers, dopes, and as a medium for preparing cellulose-acetate-based nanofiltration membranes. hsppharma.comatamanchemicals.comresearchgate.net

Overview of Research Trajectories for this compound

The unique combination of chirality and green characteristics has propelled this compound into several key research areas:

Asymmetric Synthesis: A primary research focus remains its application as a chiral precursor for synthesizing enantiomerically pure compounds. chemimpex.comnih.gov This includes pharmaceuticals, agrochemicals, and complex natural products. nih.govcdnsciencepub.com Studies explore its use in creating specific chiral intermediates for a wide range of target molecules. researchgate.netmdpi.com

Green Solvents and Polymer Science: Research is actively exploring its use as a bio-based, biodegradable solvent to replace more hazardous conventional solvents. atamanchemicals.comresearchgate.net It serves as a solvent for various resins and polymers. atamanchemicals.com Moreover, this compound is a monomer for the production of polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive applications in sustainable packaging and biomedical devices. smolecule.com

Catalysis and Chemical Conversion: Significant research is dedicated to the efficient and sustainable production of this compound itself. This includes developing novel heterogeneous catalysts for the direct conversion of sugars and biomass into the compound. rsc.orgnih.gov Another trajectory involves the catalytic conversion of this compound into other valuable chemicals, such as acrylic acid, a key commodity chemical. tandfonline.com

Fundamental Chemical Physics: On a more fundamental level, the molecule is used in studies to understand chiral interactions. Advanced spectroscopic and computational studies investigate its adsorption on chiral surfaces and the dynamics of its self-recognition, which has implications for enantioselective catalysis and the origins of homochirality. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B139472 Methyl (R)-(+)-lactate CAS No. 17392-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKGGXMPWTOCB-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045071
Record name (+)-Methyl lactate
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17392-83-5
Record name (+)-Methyl lactate
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Record name Methyl lactate, (+)-
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Record name (+)-Methyl lactate
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Record name Methyl (R)-lactate
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Record name METHYL LACTATE, (+)-
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Synthetic Methodologies for Methyl R + Lactate

Esterification of Lactic Acid with Methanol (B129727)

The primary route to Methyl (R)-(+)-lactate is the esterification of (R)-(+)-lactic acid with methanol. This reaction involves the condensation of the carboxylic acid group of lactic acid with the hydroxyl group of methanol, forming the methyl ester and water as a byproduct. The stereochemistry of the chiral center in lactic acid is retained during this process, meaning (R)-lactic acid yields this compound. nih.gov The reaction is reversible, which presents challenges in achieving high conversion rates due to equilibrium limitations. google.com The presence of water in the reaction mixture, either from the reactants or produced during the reaction, can shift the equilibrium back towards the reactants, thereby limiting the yield of the desired ester. google.comnih.gov

Conventional Esterification Processes

Conventional esterification processes for this compound synthesis are typically conducted in batch reactors. In its most basic form, the process involves heating a mixture of lactic acid and an excess of methanol to drive the reaction forward. However, the reversible nature of the reaction means that without effective removal of the water byproduct, the conversion is significantly restricted. google.com Some approaches have explored conducting the esterification under supercritical carbon dioxide, with optimized conditions identified as a 1:8 molar ratio of lactic acid to methanol at 110°C for 6 hours. uni-pannon.hu Traditional continuous processes often require a substantial amount of equipment and incur high energy costs. researchgate.net A catalyst-free method has also been described, which involves the simultaneous hydrolysis of lactic acid polymers (lactoyllactic acid) and the esterification of the resulting free lactic acid at high temperatures (130°C to 250°C) and pressures (5 to 25 kg/cm ²). researchgate.net

Catalyzed Esterification Routes

To enhance the reaction rate and improve conversion, various catalysts are employed. These can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants. Sulfuric acid (H₂SO₄) is a classic and effective Brønsted acid catalyst for this esterification. uni-pannon.hu Studies utilizing H₂SO₄ in reactive distillation have shown that the yield of methyl lactate (B86563) is highly dependent on the initial molar ratio of methanol to lactic acid. Current time information in Pacific/Auckland.

Lewis acids, such as tin(IV) chloride (SnCl₄), are also effective homogeneous catalysts. Research on the conversion of glucose to methyl lactate using SnCl₄ provides insight into its catalytic activity. Optimal conditions have been identified, including a catalyst molar ratio of 0.075 to 0.1 relative to the substrate, a reaction temperature of 170 to 180°C, and a reaction time of 3 hours. dtu.dk Under these conditions, glucose conversion can exceed 98%, with a methyl lactate yield greater than 40%. dtu.dk It has been noted that controlling the acidity of the reaction, for instance by adding NaOH to neutralize Brønsted acidity generated by the hydrolysis of SnCl₄ in methanol, can significantly improve the yield of methyl lactate. researchgate.net

Table 1: Homogeneous Catalysis for Methyl Lactate Synthesis

Catalyst Substrate Temperature Yield Reference
H₂SO₄ Lactic Acid 135°C (max) 78.7% Current time information in Pacific/Auckland.
SnCl₄ Glucose 170-180°C >40% dtu.dk

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product mixture and allows for easier recycling. epa.gov Tin-containing zeolites, such as Sn-USY and Sn-β, have demonstrated outstanding activity and selectivity for the production of methyl lactate from various sugars. researchgate.netcjcatal.com These catalysts possess Lewis acidic sites within their porous structures that facilitate the necessary reaction pathways. mdpi.com

Potassium-exchanged Sn-β and Sn-USY zeolites have shown high efficiency in converting monosaccharides like glucose, mannose, and xylose into methyl lactate at 150°C. cjcatal.com In the conversion of dihydroxyacetone (DHA), a key intermediate, these zeolites can achieve nearly quantitative methyl lactate yields (above 95%) within 6 hours. cjcatal.com The shape selectivity of the zeolite plays a role, with Sn-β exerting tighter control over the product distribution compared to Sn-USY. researchgate.netcjcatal.com Ion-exchanged Sn-USY zeolites have been reported to convert glucose into methyl lactate with a yield of over 70%. mdpi.com Cation-exchange resins like DOWEX-50W are also used, with studies conducted at temperatures between 323 K and 353 K (50°C to 80°C). uni-pannon.hu

Table 2: Heterogeneous Catalysis for Methyl Lactate Synthesis

Catalyst Substrate Temperature Yield/Conversion Reference
[K]Sn-β Dihydroxyacetone 150°C >95% Yield cjcatal.com
[K]Sn-USY Dihydroxyacetone 150°C >95% Yield cjcatal.com
Ion-Exchanged Sn-USY Glucose Not specified >70% Yield mdpi.com

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Lipase (B570770) B from Candida antarctica (CalB), frequently used in an immobilized form such as Novozym 435, is a highly effective biocatalyst for esterification reactions. nih.gov This enzyme is known for its high enantioselectivity and efficiency, leading to high yields under moderate reaction conditions.

In the enzymatic esterification of lactic acid with various straight-chain alcohols, Novozym 435 has achieved yields between 71% and 82%. nih.gov Favorable conditions for these reactions include an equimolar substrate ratio, a temperature of 50°C, and the use of molecular sieves to remove the water byproduct. nih.gov A yield of 79.2% was obtained with a 20 wt% lipase load after 24 hours. nih.gov Similarly, in the synthesis of ethyl lactate, a yield of 77% was reached at 60°C. Whole-cell biocatalysts displaying CalB on the surface of yeast have also been shown to be effective, catalyzing ethyl lactate synthesis with an efficiency of approximately 74% at 50°C. nih.gov These findings demonstrate the high potential of CalB for the efficient and selective synthesis of this compound.

Table 3: Biocatalytic Esterification of Lactic Acid using Candida antarctica Lipase B (Novozym 435)

Alcohol Temperature Yield / Efficiency Reference
Straight-chain alcohols (C6-C18) 50°C 71-82% nih.gov
Ethanol 60°C 77%

Reactive Distillation Techniques

Reactive distillation is a process intensification technique that combines chemical reaction and product separation in a single unit. This method is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products (in this case, methyl lactate and/or water) from the reaction zone shifts the equilibrium towards product formation, thereby increasing conversion. Current time information in Pacific/Auckland.

For methyl lactate synthesis, this presents a challenge because methanol has a lower boiling point (337 K) than the products, methyl lactate (417 K) and water (373 K). This can lead to the premature separation of the methanol reactant from the lactic acid. nih.gov Despite this, reactive distillation has been successfully applied, achieving yields as high as 78.7% with an initial methanol-to-lactic acid molar ratio of 3:1 and a column with 4.9 theoretical plates. Current time information in Pacific/Auckland. Research has shown that both the reactant molar ratio and the number of theoretical plates in the column are key factors influencing the final yield. Current time information in Pacific/Auckland. Novel configurations, such as integrated batch distillation columns with methanol recycle, have been proposed to overcome the challenges and have been shown to outperform traditional setups in terms of batch time, energy consumption, and conversion. nih.gov

Esterification under Supercritical Conditions (e.g., Supercritical CO2)

Esterification of lactic acid with methanol to produce methyl lactate can also be carried out under supercritical conditions, particularly using supercritical carbon dioxide (SC-CO2) as a solvent. researchgate.net SC-CO2 is a desirable medium due to its low toxicity and environmental impact. researchgate.net The properties of SC-CO2, such as its ability to dissolve reactants and facilitate mass transfer, can enhance the reaction.

Research on the synthesis of methyl lactate via esterification in SC-CO2 has focused on optimizing reaction parameters to achieve higher conversion rates. researchgate.net Studies have shown that factors such as temperature, pressure, and the molar ratio of reactants significantly influence the yield of methyl lactate. researchgate.net One study identified the optimal conditions for the esterification of lactic acid with methanol in SC-CO2 to be a 1:8 molar ratio of lactic acid to methanol, a temperature of 110°C, and a reaction time of 6 hours. researchgate.net Another study investigating the lipase-catalyzed esterification of lactic acid with n-butanol in SC-CO2 found that the optimal conditions were a temperature of 55°C and a pressure of 30 MPa. researchgate.netepa.gov The use of a co-solvent like n-hexane can further increase the conversion of lactic acid. researchgate.netepa.gov

Table 2: Optimized Conditions for Lactate Ester Synthesis in Supercritical CO2

Reactants Catalyst Optimal Temperature (°C) Optimal Pressure (MPa) Molar Ratio (Acid:Alcohol) Additional Notes Reference
Lactic Acid, Methanol - 110 - 1:8 6-hour reaction time researchgate.net
Lactic Acid, n-Butanol Novozyme 435 55 30 - - researchgate.netepa.gov
Lactic Acid, n-Butanol Novozyme 435 55 40 - With n-hexane as co-solvent researchgate.netepa.gov

Catalytic Conversion of Biomass-Derived Feedstocks

The production of methyl lactate from renewable biomass resources is a key area of research, offering a sustainable alternative to petroleum-based synthesis. nih.gov This approach typically involves the catalytic conversion of carbohydrates, which are abundant in woody biomass and other plant materials. core.ac.ukcabidigitallibrary.org

Conversion of Sugars (e.g., Glucose, Fructose (B13574), Hemicellulose)

The catalytic conversion of sugars such as glucose, fructose, and those derived from hemicellulose into methyl lactate has been demonstrated using various heterogeneous and homogeneous catalysts. nih.govmdpi.com The process generally involves several steps, including the isomerization of glucose to fructose, followed by the cleavage of fructose into three-carbon intermediates that are then converted to methyl lactate. mdpi.com

Several catalytic systems have been shown to be effective for this transformation. For instance, γ-Al2O3 has been reported to catalyze the conversion of glucose to methyl lactate with a yield of 34%. core.ac.ukacs.orgelsevierpure.com Tin-containing zeolites, such as Sn-Beta and Sn-USY, have also shown high activity, with Sn-Beta achieving a 68% yield of methyl lactate from sucrose. nih.govresearchgate.net The modification of Sn-USY zeolites through ion exchange with alkali metals like potassium has been shown to significantly enhance catalytic activity, leading to methyl lactate yields of over 70% from glucose. acs.org Another study reported a 43.8% yield of methyl lactate from high-fructose corn syrup using a CoO@silicalite-1 catalyst. mdpi.commdpi.com

Table 3: Catalytic Conversion of Sugars to Methyl Lactate

Feedstock Catalyst Temperature (°C) Reaction Time (h) Methyl Lactate Yield (%) Reference
Glucose γ-Al2O3 - - 34 core.ac.ukacs.orgelsevierpure.com
Sucrose Sn-Beta 160 20 68 nih.govresearchgate.net
Glucose [K]Sn-USY 150 <4 >70 acs.org
High-Fructose Corn Syrup CoO@silicalite-1 180 18 43.8 mdpi.commdpi.com
Inulin Sn-SBA-15 160 20 57 researchgate.net

The retro-aldol reaction is a critical and often rate-determining step in the conversion of sugars to methyl lactate. researchgate.netpnas.org This reaction involves the carbon-carbon bond cleavage of a ketose, such as fructose, to produce smaller molecules. acs.org In the context of methyl lactate synthesis, fructose undergoes a retro-aldol cleavage to form two three-carbon compounds, which are precursors to methyl lactate. acs.orgnih.gov

Conversion of Glycerol (B35011)

Glycerol, a major byproduct of biodiesel production, represents an abundant and low-cost feedstock for chemical synthesis. mdpi.com Its conversion to methyl lactate is an attractive value-added proposition, typically involving a two-step process: the oxidation of glycerol to an intermediate like dihydroxyacetone (DHA), followed by its rearrangement to methyl lactate in the presence of methanol. researchgate.net

To improve the efficiency of glycerol conversion, synergistic catalytic systems combining different functional components have been developed. A notable example is the physical mixture of a gold-based catalyst for oxidation and a tin-based zeolite for isomerization. mdpi.comacs.org The combination of Au-CuO and Sn-Beta zeolite has proven effective for the base-free conversion of glycerol to methyl lactate. mdpi.commdpi.com

In this system, the Au-CuO component acts as the oxidation catalyst, converting glycerol to DHA, while the Sn-Beta zeolite, a Lewis acid, catalyzes the subsequent rearrangement of DHA to methyl lactate. mdpi.commdpi.com The synergy between these two components allows for high yields without the need for a base. mdpi.com Researchers have optimized various parameters, including the tin content in the zeolite and the gold content on the copper oxide support, to maximize efficiency. mdpi.com Under optimized conditions, a 59% yield of methyl lactate from glycerol was achieved at 90°C and 1.6 MPa of O₂ after 6 hours. mdpi.commdpi.com Other systems, such as those combining Au/CuO with Sn-MCM-41, have also shown high yields, reaching up to 63% methyl lactate at 95% glycerol conversion. acs.org Further advancements using bimetallic nanoparticles, like Au-Pd supported on carbon nanotubes mixed with Sn-MCM-41, have reported even higher yields of up to 85%. rsc.org

Table 2: Performance of Synergistic Catalysts in Glycerol Conversion

Catalytic SystemFunction of ComponentsYield of Methyl Lactate (%)Reaction ConditionsSource
Au-CuO/Sn-BetaAu-CuO: Oxidation of glycerol to DHA; Sn-Beta: Isomerization of DHA.5990 °C, 1.6 MPa O₂, 6 h mdpi.commdpi.com
Au/CuO + Sn-MCM-41-XSAu/CuO: Oxidation; Sn-MCM-41: Isomerization.63140 °C, 30 bar air, 4.5 h acs.org
Au-Pd/CNTs + Sn-MCM-41-XSAu-Pd/CNTs: Oxidation; Sn-MCM-41: Isomerization.85140 °C, 30 bar air, 10 h rsc.org
Au-Pd-Sn-deAl-7.2-Beta-DPMultifunctional catalyst with Au, Pd, and Sn sites.76% selectivity at 34% conversion140 °C, 30 bar air, 4.5 h rug.nl

Depolymerization of Polylactic Acid (PLA)

Chemical recycling of polylactic acid (PLA), a leading bioplastic, is an important end-of-life treatment that contributes to a circular economy. lsbu.ac.ukmdpi.com Depolymerization of PLA can yield valuable chemicals, including methyl lactate, which can be used as a green solvent or as a monomer for producing new PLA. acs.orgnih.gov

Methanolysis is a form of alcoholysis where PLA is chemically broken down using methanol as a reagent to produce methyl lactate. lsbu.ac.ukmdpi.com This process involves the cleavage of the ester bonds within the PLA polymer chain. nih.gov The reaction can be catalyzed to proceed under milder conditions and at faster rates. acs.orgnih.gov The efficiency of methanolysis can be influenced by factors such as temperature, reaction time, and the type of catalyst used. bath.ac.uk High yields of methyl lactate, often exceeding 94%, can be achieved under optimized conditions. acs.orgbath.ac.uk For instance, using para-toluenesulphonic acid as a catalyst at 151°C, a 93.8% yield of methyl lactate was obtained after 120 minutes. mdpi.com

A variety of catalysts have been investigated for the methanolysis of PLA, including metal-organic complexes, organic bases, and simple metal salts. nih.gov Zinc-based catalysts, in particular, have shown excellent performance. d-nb.inforesearchgate.net Zinc(II) acetate (B1210297) (Zn(OAc)₂) is a highly effective and commercially available catalyst for this reaction. lsbu.ac.ukd-nb.info Studies have demonstrated that Zn(OAc)₂ can achieve nearly complete depolymerization of various end-of-life PLA products into methyl lactate at 160°C with microwave heating. nih.govd-nb.info

The catalytic activity can be enhanced by using dual catalyst systems. For example, combining Zn(OAc)₂ with an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to significantly increase the reaction rate compared to using Zn(OAc)₂ alone. lsbu.ac.ukbirmingham.ac.uk Other zinc compounds, such as ethylenediamine (B42938) Zn(II) complexes, have also been successfully used, enabling high yields (>94%) at relatively low temperatures (70-110°C). acs.orgbath.ac.uk The choice of catalyst and reaction conditions allows for control over the depolymerization process, making it a viable route for the chemical recycling of PLA waste. bath.ac.uk

Table 3: Catalysts for Methanolysis of PLA to Methyl Lactate

CatalystReaction ConditionsYield/Conversion of Methyl LactateSource
Zinc(II) acetate (Zn(OAc)₂)160 °C, Microwave heating>99% yield nih.govd-nb.info
Ethylenediamine Zn(II) complex70, 90, and 110 °C>94% yield acs.orgbath.ac.uk
Zn(OAc)₂ + TBD130 °CShowed greatest reactivity in dual catalyst tests. lsbu.ac.ukbirmingham.ac.uk
para-toluenesulphonic acid (p-TSA)151 °C, 120 min93.8% yield mdpi.com
Imino monophenolate Zn(II) complex40–130 °CUp to 100% conversion acs.org

Stereochemical Studies and Chiral Purity Determination

Analysis of Enantiomeric Purity

The determination of the enantiomeric purity, or enantiomeric excess (ee), of Methyl (R)-(+)-lactate is a critical step in quality control and stereoselective synthesis. Various analytical methods have been developed to accurately quantify the proportion of each enantiomer in a mixture.

Capillary Gas Chromatography (GC) with Chiral Stationary Phases

Capillary Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation and quantification of the enantiomers of volatile compounds like methyl lactate (B86563). mdpi.comgcms.cz The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the column wall, leading to different retention times and, thus, separation.

The successful separation of methyl lactate enantiomers by chiral GC is highly dependent on the optimization of several chromatographic parameters. These factors influence the resolution and efficiency of the separation. A patented method highlights the importance of these parameters for achieving baseline separation. google.com For instance, using a specific 2,3,6-tri-O-octanoyl-β-cyclodextrin column, a resolution of 5.49 was achieved, which is significantly higher than previously reported separations that only reached a resolution of 1.74 with a different stationary phase. google.comgoogle.com Key parameters that are typically optimized include the column temperature, carrier gas flow rate, and the specifications of the chiral column itself, such as its length, internal diameter, and film thickness. google.com The choice of carrier gas is also important, with hydrogen often being preferred due to its high linear velocity, which enhances separation efficiency. hplc.sk

Table 1: Optimized GC Parameters for Methyl Lactate Enantiomer Separation This interactive table summarizes the optimized conditions from a patented method for the chiral separation of methyl lactate isomers.

Parameter Value Source
Chiral Stationary Phase 2,3,6-tri-O-octanoyl-β-cyclodextrin google.com
Column Length 20 m - 30 m google.com
Internal Diameter 250 µm - 320 µm google.com
Film Thickness 0.31 µm google.com
Column Temperature 50°C - 80°C google.com
Injector Port Temperature 200°C - 280°C google.com
Detector Temperature 250°C - 280°C google.com
Carrier Gas Inert Gas (e.g., Hydrogen, Helium) google.comhplc.sk
Carrier Gas Flow Rate 25 cm/s - 35 cm/s google.com
Detector Hydrogen Flame Ionization Detector (FID) google.com
Achieved Resolution (Rs) 5.49 google.com

The choice of the chiral selector is the most critical factor in chiral GC. nih.gov For methyl lactate, derivatives of cyclodextrins have proven to be exceptionally effective chiral selectors. nih.govgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules, and their derivatization enhances their chiral recognition capabilities. nih.gov

Several derivatized cyclodextrins have been successfully used as CSPs for the enantioseparation of methyl lactate. gcms.cznih.gov These selectors create a chiral environment within the GC column, where the transient formation of diastereomeric complexes between the cyclodextrin (B1172386) derivative and the methyl lactate enantiomers occurs. nih.gov The difference in the stability of these complexes leads to their separation. nih.gov

Examples of effective chiral selectors include:

2,3,6-tri-O-octanoyl-β-cyclodextrin: This selector provides excellent baseline separation of methyl lactate D and L isomers. google.com

2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin: Used in a stationary phase, this selector is effective for the enantiomeric separation of esters like methyl lactate. gcms.cz

Permethylated β-cyclodextrin (e.g., HYDRODEX β-PM): This selector has been shown to resolve methyl lactate enantiomers, and interestingly, can produce a reversed elution order compared to other selectors like LIPODEX® A, indicating different underlying chiral recognition mechanisms. hplc.sk

Homochiral Porous Organic Cages (e.g., CC3-R): Diluted with polysiloxane, these novel materials have been used as a GC stationary phase to achieve the separation of methyl lactate enantiomers. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations, offering high versatility. phenomenex.comnih.gov For the analysis of lactic acid and its esters, direct separation using HPLC with chiral stationary phases is a common approach. mdpi.com This method avoids the need for derivatization, which can sometimes be a complex step. nih.gov

The separation mechanism in chiral HPLC relies on the differential interactions between the enantiomers and a chiral stationary phase. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used and successful for a broad range of chiral compounds. mdpi.comgoogle.com For instance, a method for the chiral purity determination of ethyl lactate, a closely related ester, employs a coated polysaccharide derivative column (amylose-tris(3,5-dimethylphenylcarbamate)) with a normal-phase eluent system (n-hexane/ethanol). google.com This approach achieves effective separation of the enantiomers. google.com The screening of various commercially available chiral columns, such as Chiralcel and Chiralpak, under different mobile phase conditions is a standard strategy to find the optimal separation method for a specific lactic acid derivative. mdpi.com

Table 2: Exemplary HPLC Conditions for Chiral Separation of Lactate Esters This interactive table shows representative conditions for the HPLC separation of lactate ester enantiomers, based on a method developed for ethyl lactate.

Parameter Value Source
Chromatographic Column DAICEL CHIRALCEL AD-H (4.6 x 250mm, 5 µm) google.com
Stationary Phase Type Coated Polysaccharide Derivative (Amylose tris(3,5-dimethylphenylcarbamate)) mdpi.comgoogle.com
Mobile Phase n-Hexane / Ethanol (95:5, v/v) google.com
Elution Mode Isocratic google.com
Flow Rate 1.0 mL/min google.com
Column Temperature 20°C google.com
Detection Wavelength 210 nm google.com

Spectroscopic Methods for Stereochemical Characterization

Beyond chromatographic techniques, spectroscopic methods provide powerful tools for the stereochemical characterization of chiral molecules like this compound. These methods probe the three-dimensional structure of the molecule. gaussian.com

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. gaussian.comunibs.it The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. gaussian.comaip.org

For this compound, VCD spectroscopy has been used to determine its absolute configuration and to study its conformational landscape. gaussian.comunibs.it The experimental VCD spectrum is typically compared with theoretical spectra predicted by Density Functional Theory (DFT) calculations for different possible conformers. unibs.itnih.gov This comparison allows for the unambiguous assignment of the absolute configuration and the identification of the dominant conformers present in the sample. gaussian.com

Studies have recorded the VCD spectra of both (R)- and (S)-methyl lactate in various environments, including neat, in CCl₄ solution, and in DMSO solution. unibs.it These investigations reveal that the spectral features are influenced by factors such as solute concentration, self-aggregation, and intermolecular hydrogen-bonding interactions with solvent molecules. aip.orgnih.gov For example, noticeable changes in the VCD spectra are observed in concentrated solutions or when a hydrogen-bonding solvent like methanol (B129727) is used, indicating the formation of dimers or solute-solvent clusters. nih.gov By analyzing these spectral changes, detailed insights into the intermolecular interactions of methyl lactate can be obtained. aip.org

Vibrational Absorption (VA) Spectroscopy

Vibrational absorption (VA) and vibrational circular dichroism (VCD) spectroscopy are powerful techniques for investigating the solution-phase structure and intermolecular interactions of chiral molecules like methyl lactate. acs.org Studies on methyl lactate in carbon tetrachloride (CCl4) and methanol have revealed significant spectral changes in the 1000–1800 cm⁻¹ region, which are attributed to solute self-aggregation and solvent-solute intermolecular hydrogen-bonding interactions. acs.orgresearchgate.net

In a 2M CCl4 solution, it has been determined that methyl lactate exists predominantly as a monomer (65%) and a dimer (35%). acs.orgresearchgate.net In contrast, in a 2M methanol solution, the dominant species are binary (55%) and quaternary (30%) methyl lactate-methanol clusters, with a smaller fraction of the methyl lactate monomer (15%). acs.orgresearchgate.net These findings highlight the significant role of the solvent environment in dictating the aggregation state and intermolecular interactions of methyl lactate. acs.org

Matrix Isolation FTIR Spectroscopy

Matrix isolation Fourier transform infrared (FTIR) spectroscopy is a technique used to study the vibrational properties of individual molecules by trapping them in an inert solid matrix at low temperatures. This method has been instrumental in characterizing the different conformers of methyl lactate. nih.govcore.ac.uk

By isolating methyl lactate in argon and xenon matrices, researchers have been able to observe and spectroscopically characterize multiple conformational isomers. nih.govrsc.org The most stable conformer, designated SsC, features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (OH···O=C). nih.govcore.ac.uk Another conformer, GskC, which is higher in energy, exhibits a weaker intramolecular hydrogen bond to the ester oxygen (OH···O-ester). nih.govcore.ac.uk The experimental spectra are interpreted and assigned with the aid of theoretical calculations, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2). nih.govrsc.org

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is governed by a delicate balance of intramolecular forces, primarily hydrogen bonding. Computational chemistry plays a crucial role in understanding these conformations and their relative stabilities.

Density Functional Theory (DFT) Studies of Conformations

Density Functional Theory (DFT) calculations have been extensively employed to investigate the conformational space of methyl lactate. acs.orgnih.gov These theoretical studies have identified several low-energy conformers and have been crucial in interpreting experimental spectroscopic data. nih.gov The calculations predict the relative energies and geometries of different conformers arising from internal rotations around the C-C, C-O, and O-C bonds. core.ac.uk

The most stable conformer is consistently found to be the SsC form, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.govcore.ac.uk Other higher-energy conformers, such as GskC and G'sk'C, where the hydroxyl group forms a hydrogen bond with the ester oxygen, have also been identified and their relative energies calculated. nih.gov In the gas phase, the major form is ML1, where the syn conformation of the –OH group is stabilized by an OH⋯O=C intramolecular hydrogen bond. researchgate.net

ConformerDihedral Angles (HOCC, OCC=O, O=COC)Relative Energy (kJ/mol)Key Intramolecular Interaction
SsC near 0°, near 0°, near 0°0Strong OH···O=C hydrogen bond
GskC gaucheHigher than SsCWeaker OH···O-ester hydrogen bond
G'sk'C gaucheHigher than SsCWeaker OH···O-ester hydrogen bond

Note: The exact dihedral angles and relative energies can vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Dynamics (MD) Simulations of Liquid Structure and Dynamics

Molecular dynamics (MD) simulations provide insights into the structure and dynamics of methyl lactate in the liquid phase. acs.org These simulations have been used to model the explicit hydrogen-bonding interactions between methyl lactate molecules and with solvent molecules. aip.org By analyzing radial distribution functions (RDFs) from MD simulations, it is possible to gain a microscopic understanding of the short-range hydrogen-bonding structures in solution. aip.org

MD simulations of methyl lactate in methanol have been performed to estimate the number of methanol molecules explicitly hydrogen-bonded to a methyl lactate molecule and to survey the geometries of various small methyl lactate-methanol clusters. aip.org These simulations complement experimental data by providing a dynamic picture of the intermolecular interactions that govern the properties of methyl lactate in solution. acs.org

Hydrogen Bonding Networks (Intra- and Intermolecular)

The presence of both a hydrogen bond donor (hydroxyl group) and multiple acceptors (carbonyl and ester oxygens) in methyl lactate leads to the formation of both intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov

Intramolecular Hydrogen Bonding: In the gas phase and in non-polar solvents, methyl lactate predominantly exists in a conformation stabilized by an intramolecular hydrogen bond. researchgate.netacs.org The most stable conformer features a five-membered ring formed by a hydrogen bond between the hydroxyl proton and the carbonyl oxygen (OH···O=C). researchgate.net A less stable conformer with a hydrogen bond to the ester oxygen (OH···O-ester) has also been identified. acs.orgresearchgate.netnih.gov

Intermolecular Hydrogen Bonding: In protic solvents like methanol and water, the intramolecular hydrogen bond can be disrupted in favor of forming intermolecular hydrogen bonds with the solvent molecules. researchgate.net The hydroxyl and carbonyl groups of methyl lactate can act as sites for hydrogen bonding with surrounding solvent molecules. researchgate.net Furthermore, methyl lactate molecules can self-associate to form dimers and larger aggregates through intermolecular hydrogen bonds. acs.orgresearchgate.net In these dimers, one molecule can act as a hydrogen bond donor while the other acts as an acceptor. The competition between intra- and intermolecular hydrogen bonding is a key factor determining the structure and properties of methyl lactate in different environments. rsc.org

Applications As a Chiral Building Block in Advanced Synthesis

Synthesis of Pharmaceuticals and Agrochemicals

The inherent chirality of Methyl (R)-(+)-lactate is leveraged to introduce specific stereochemistry into biologically active molecules, which is crucial for their efficacy and safety. Optically active isomers are frequently employed as synthetic raw materials in the pharmaceutical and agrochemical industries atamanchemicals.com.

The synthesis of single-enantiomer drugs is critical, as different enantiomers can have vastly different biological activities. This compound serves as a key chiral precursor in the synthesis of several important pharmaceuticals.

Antifungal Agents: In the development of antifungal drugs, (R)-methyl lactate (B86563) is a precursor for intermediates of drugs like Ravuconazole. Methodologies have been developed that use D,L-methyl lactate with a catalyst to induce the desired chirality, aiming to reduce raw material costs for industrial-scale production patsnap.com.

Macrolide Antibiotics: The compound can be used as a starting material in the asymmetric preparation of Neomethymycin, a macrolide that features a 12-membered macrolactone and is recognized as a potent biological agent chemicalbook.com.

Beta-Blockers: Chiral grade methyl lactate is also identified as a chemical intermediate for the production of the drug Pindolol, a non-selective beta-blocker alfa-chemistry.com.

Examples of Chiral Drugs Synthesized Using this compound
Drug/IntermediateTherapeutic ClassRole of this compound
Tenofovir disoproxil fumarateAntiviralKey starting material in a condensed synthesis process patsnap.com.
Ravuconazole IntermediateAntifungalChiral precursor, with processes developed from its racemic form patsnap.com.
NeomethymycinMacrolide AntibioticStarting material for asymmetric synthesis chemicalbook.com.
PindololBeta-BlockerUtilized as a chiral intermediate alfa-chemistry.com.

In the agrochemical sector, producing the most active enantiomer of a herbicide or pesticide can significantly reduce the application rates, minimizing environmental impact and cost. Methyl lactate is a recognized building block for synthesizing chiral components for pesticides google.com.

Phenoxypropionate Herbicides: this compound is instrumental in producing aryloxyphenoxypropionic acid esters, a major class of herbicides alfa-chemistry.com. A key intermediate, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (MAQ), is synthesized from L-methyl lactate (the S-enantiomer). MAQ is essential for manufacturing potent herbicides such as diclofop-methyl (B104173), clodinafop-propargyl, and fenflurazon, which are used to control grass weeds google.comdergipark.org.tr. The synthesis involves converting L-methyl lactate to L-p-toluenesulfonyl methyl lactate, followed by several reaction steps to yield the final R-configured intermediate google.com.

Agrochemicals Derived from Methyl Lactate
Agrochemical/IntermediateTypeSynthetic Utility of Methyl Lactate
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (MAQ)IntermediateKey precursor for herbicides like diclofop-methyl and clodinafop-propargyl, synthesized from the opposite lactate enantiomer google.com.
S-metolachlorHerbicideSynthesized from (R)-methyl lactate in a process with high yield and enantiopurity patsnap.com.

Asymmetric Synthesis of Complex Organic Molecules

Beyond its direct incorporation into final products, this compound is also employed as a chiral auxiliary—a temporary component of a reactant that directs the stereochemical outcome of a reaction before being removed.

The Diels-Alder reaction is a powerful tool for forming six-membered rings with multiple stereocenters. Using a chiral auxiliary derived from this compound allows for the control of the absolute stereochemistry of the resulting cycloadduct. Research has demonstrated the use of acrylates derived from methyl lactate as dienophiles in asymmetric Diels-Alder reactions. While (S)-methyl lactate has been shown to be an excellent chiral auxiliary, the (R)-enantiomer is also effective, though its availability can be a limiting factor in some applications. This methodology provides a pathway to various enantiomerically pure 2-aminotetralin systems, which are valuable structural motifs in medicinal chemistry.

The 1,3-dipolar cycloaddition is a key reaction for synthesizing five-membered heterocyclic rings. Acrylates derived from this compound have been successfully used as chiral dipolarophiles in highly endo-diastereoselective 1,3-dipolar cycloadditions with azomethine ylides. This strategy has been applied to the first asymmetric synthesis of a biologically active pyrrolidine (B122466) that acts as a Hepatitis C virus (HCV) inhibitor. The lactate-derived auxiliary provides excellent stereocontrol, enabling the synthesis of specific enantiomers of the target molecule.

The total synthesis of complex natural products is a benchmark for the utility of a chiral building block. This compound has proven to be a reliable starting material for creating stereochemically rich natural products.

8,4'-oxyneolignans: A modular and highly direct synthesis of several natural 8,4'-oxyneolignans, such as (-)-virolin and (-)-surinamensin, has been developed utilizing either (R)- or (S)-methyl lactate as the chiral source. The synthesis begins by converting (R)-(+)-methyl 2-hydroxypropanoate into (R)-Methyl 2-(4-methoxybenzyloxy)propanoate. This approach allows for the creation of a diverse range of these lignan (B3055560) compounds for biological evaluation.

Natural Product Synthesis from this compound
Natural ProductKey Synthetic TransformationOverall Yield/Steps
Diplobifuranylone BConverted in 5 steps to α-siloxypropanal intermediate.15.8% overall yield (10 steps, longest linear sequence).
8,4'-oxyneolignansUsed as the chiral source for a divergent synthesis protocol.Synthesized in 5 to 9 steps depending on the specific target molecule.

Precursor for Biodegradable Polymers

This compound is a crucial monomer in the production of biodegradable polymers, particularly polylactic acid (PLA). google.comchemicalbook.comnih.gov These polymers are of significant interest as environmentally friendly alternatives to traditional petroleum-based plastics.

Production of (R,R)-Lactide and Poly(D-lactic acid) (PDLA)

The synthesis of high-molecular-weight Poly(D-lactic acid) (PDLA), a type of PLA, is often achieved through the ring-opening polymerization of (R,R)-lactide. researchgate.nethacettepe.edu.tr this compound is a direct precursor to (R,R)-lactide. The process typically involves the oligomerization of this compound followed by a depolymerization step that yields the cyclic diester, (R,R)-lactide. researchgate.netnih.govresearchgate.net Subsequent ring-opening polymerization of this purified lactide, often catalyzed by tin compounds like tin octoate, produces high-molecular-weight PDLA. ntnu.nomdpi.com The properties of the resulting polymer, such as its crystallinity and degradation rate, are highly dependent on the stereochemical purity of the starting lactide. mdpi.comnih.gov

Polymer ComponentPrecursorKey Synthesis Step
(R,R)-LactideThis compoundDimerization/Cyclization
Poly(D-lactic acid) (PDLA)(R,R)-LactideRing-Opening Polymerization

Stereocomplex Poly(lactic acid) (PLA) Synthesis

A significant advancement in PLA technology is the formation of stereocomplex PLA (sc-PLA). This is achieved by blending enantiomeric polymers, Poly(L-lactic acid) (PLLA) and PDLA. frontiersin.orgnih.gov The resulting sc-PLA exhibits markedly improved thermal stability, with a melting point approximately 50°C higher than that of the individual homopolymers. mdpi.comresearchgate.netmdpi.com This enhancement is due to the formation of a unique crystalline structure through strong intermolecular interactions between the L- and D-lactyl units. frontiersin.org

The production of PDLA from this compound is therefore essential for the creation of high-performance, heat-resistant PLA materials suitable for a broader range of applications. frontiersin.orgnih.gov The synthesis of sc-PLA can be carried out through various methods, including solution blending and melt blending of PLLA and PDLA. mdpi.comresearchgate.net

Derivatization for Analytical and Sensing Applications

The reactivity of the hydroxyl and ester groups in this compound allows for its derivatization into various compounds for analytical and sensing purposes.

Formation of Diastereomeric Imines for Amine Enantiopurity Determination

A notable application is the determination of the enantiomeric purity of primary amines. rsc.org A chiral aldehyde derived in two steps from this compound can be reacted with a chiral primary amine to form diastereomeric imines. rsc.org The resulting diastereomers can then be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the determination of the enantiomeric excess of the original amine. researchgate.netrsc.org This method has proven effective for a diverse range of chiral amines. rsc.org

Derivatization for Mass Spectrometry Imaging (MALDI-MSI)

In the field of metabolomics, Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules within biological tissues. However, small, low-mass molecules like lactate can be difficult to detect directly. Chemical derivatization can be employed to improve their ionization efficiency and increase their mass, shifting them to a clearer region of the mass spectrum. nih.gov While specific derivatization of this compound for MALDI-MSI is an area of ongoing research, derivatization strategies for lactate and other small carboxylic acids have been developed. nih.govnih.gov For example, reagents can be used to add a charged tag to the lactate molecule, enhancing its signal in the mass spectrometer. nih.gov This approach has been successfully used to visualize the distribution of lactate in tissues. nih.gov

Functionalization for Chiral Sensing Devices (e.g., QCM, SAW sensors)

The chiral nature of this compound makes it a target for chiral sensing devices. Quartz Crystal Microbalance (QCM) and Surface Acoustic Wave (SAW) sensors can be functionalized with chiral selectors, such as modified cyclodextrins, to enable the detection and differentiation of enantiomers. nih.gov For instance, a QCM sensor surface can be coated with a specific cyclodextrin (B1172386) derivative that exhibits different binding affinities for the (R) and (S) enantiomers of methyl lactate. nih.gov This differential binding results in a measurable change in the sensor's resonance frequency, allowing for the quantitative detection of one enantiomer in the presence of the other. nih.gov

Analytical TechniquePurposeDerivatization/Functionalization Principle
NMR SpectroscopyAmine EnantiopurityFormation of diastereomeric imines with a lactate-derived chiral aldehyde. researchgate.netrsc.org
MALDI-MSITissue ImagingAddition of a charged tag to increase mass and ionization efficiency. nih.govnih.gov
QCM/SAW SensorsChiral SensingFunctionalization of sensor surface with chiral selectors for enantioselective binding. nih.gov

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in analyzing the structure and energetics of methyl lactate (B86563). nih.govresearchgate.net These methods have been applied to study the molecule in the gas phase and in solutions, treating the solvent both explicitly and as a continuum. nih.gov High-level ab initio calculations are employed to investigate conformational isomerism, revealing the intricate balance of forces that govern its preferred shapes. nih.gov

The conformational flexibility of methyl lactate is primarily due to the rotation around the hydroxyl and methyl groups, which gives rise to different conformers. nih.govresearchgate.net Theoretical studies have focused on mapping the conformational energy landscape to identify the most stable structures.

Research has consistently shown that the most stable conformer of methyl lactate in the gas phase is one that allows for an intramolecular hydrogen bond. nih.gov Specifically, high-level ab initio calculations predict, and rotational spectrum analysis confirms, that the global minimum on the energy landscape corresponds to a structure with an OH···O=C type hydrogen bond. nih.gov

The presence of a solvent significantly alters the conformational preferences. In aqueous solutions, the nature of intramolecular hydrogen bonds within a methyl lactate molecule is opposite to that in the gas phase. nih.gov This change is driven by the solvation process, where intermolecular hydrogen bonding interactions with water molecules become dominant. nih.gov Recent studies have investigated the stability of methyl lactate-water complexes, revealing the predominant existence of insertion complexes over addition complexes in aqueous solutions. nih.gov While the stability of a monohydrate insertion conformer has been accurately studied, ab initio quantum chemical calculations have faced challenges in predicting the most stable dihydrate conformer that aligns with experimental spectroscopic data. nih.gov

The rotation of methyl groups within the molecule is not free but is hindered by energy barriers known as torsional barriers. Analyzing these barriers is crucial for understanding the molecule's internal dynamics. DFT has been utilized to analyze the torsional barriers that lead to different conformers. nih.govresearchgate.net

For the most stable conformer, high-level ab initio calculations at the MP2/aug-cc-pVDZ level of theory have been used to determine the internal rotation barrier heights. nih.gov The barrier for the ester methyl group and the alpha-carbon methyl group were calculated to be 5.4 kJ mol⁻¹ and 14.5 kJ mol⁻¹, respectively. nih.gov Experimental analysis of the rotational spectrum, which observed internal rotation splittings from the ester methyl group, determined its tunneling barrier height to be 4.762 (3) kJ mol⁻¹. nih.gov

Torsional Barriers of Methyl (R)-(+)-lactate's Most Stable Conformer

Rotating GroupCalculated Barrier (MP2/aug-cc-pVDZ) [kJ mol⁻¹]Experimental Barrier [kJ mol⁻¹]
Ester Methyl Group5.4 nih.gov4.762 (3) nih.gov
Alpha-carbon Methyl Group14.5 nih.govN/A

Molecular Simulation Techniques

To investigate the behavior of methyl lactate beyond a single-molecule level and to study medium- and large-range effects, classical molecular dynamics (MD) simulations are employed. nih.govresearchgate.net These simulations provide a less computationally expensive method to explore the structural and dynamic properties of methyl lactate in condensed phases. nih.gov

Atomistic MD simulations have been successfully applied to understand the behavior of methyl lactate as a pure fluid and in mixtures with common solvents. nih.govnih.gov

MD simulations have been conducted for pure methyl lactate under various pressure and temperature conditions. nih.govresearchgate.net These studies analyze structural information, often through radial distribution functions, as well as the dynamic aspects of the fluid. nih.govresearchgate.net The behavior of the pure fluid is largely determined by the molecule's ability to form both intramolecular hydrogen bonds and intermolecular associations with neighboring methyl lactate molecules. nih.govresearchgate.net

The behavior of methyl lactate in solution has been a key area of investigation using MD simulations. nih.govresearchgate.net Simulations of mixtures with water and methanol (B129727) of different compositions have been performed to understand solvation and intermolecular interactions. nih.govresearchgate.net

In aqueous solutions, atomistic simulations predict that the population and lifetime of different hydrogen-bonded methyl lactate-water addition complexes are governed by their interaction energies. nih.gov Interestingly, while the population of dihydrate insertion complexes is higher than that of monohydrate complexes, their lifetime is shorter, a finding that aligns well with experimental results. nih.gov DFT computations on small lactate/water and lactate/methanol clusters have also been performed to calculate their binding energies and analyze the effects of the solvent on hydrogen bonding. nih.govresearchgate.net

Table of Compounds

Radial Distribution Functions for Structural Information

Molecular Dynamics (MD) simulations are employed to analyze the medium- and large-range structural effects of this compound in liquid phases. nih.gov A key output from these simulations is the radial distribution function (RDF), g(r), which describes the probability of finding an atom at a certain distance from another reference atom. By analyzing the RDFs for various atom pairs (e.g., between the hydrogen of the hydroxyl group and the carbonyl oxygen), researchers can elucidate the nature of intermolecular associations and the liquid's structure. nih.govresearchgate.netresearchgate.net

Studies on pure methyl lactate and its mixtures with solvents like water and methanol use RDFs to understand its structural behavior under different conditions of temperature and pressure. nih.govresearchgate.net The analysis of these functions reveals detailed information about hydrogen bonding networks, which are determined by the molecule's ability to form both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net This dual hydrogen-bonding capability is a defining characteristic that governs the behavior of methyl lactate in both pure and mixed fluid states. nih.govresearchgate.net

Theoretical Studies on Intermolecular Interactions

Theoretical studies are essential for understanding the complex intermolecular interactions that govern the properties of this compound. These interactions include self-aggregation (dimerization and clustering) and solute-solvent interactions, which are heavily influenced by hydrogen bonding. nih.govresearchgate.net

Lactate Dimer Studies

Density Functional Theory (DFT) computations have been utilized to investigate the formation and stability of methyl lactate dimers. nih.govresearchgate.net These studies analyze the short-range interactions and the influence of the surrounding solvent on both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net In supersonic expansions of racemic methyl lactate, both homo- and heterochiral dimers are observed to form in comparable amounts. nih.gov

Further research using ragout-jet FTIR-spectroscopy on the ν(OH) and ν(C=O) vibrations has identified not just dimers, but also highly specific chiral self-recognition leading to the formation of trimers and tetramers. nih.gov This indicates that beyond simple pair formation, this compound exhibits a pronounced tendency for specific self-organization into larger hydrogen-bonded clusters. nih.gov

Observed Aggregate Chirality Method of Observation
DimerHomochiral & HeterochiralDFT Computations, FTIR Spectroscopy nih.govresearchgate.netnih.gov
TrimerHomochiral & HeterochiralFTIR Spectroscopy nih.gov
TetramerHomochiral & HeterochiralFTIR Spectroscopy nih.gov

Solute-Solvent Cluster Analysis (e.g., Methyl Lactate-Methanol, Methyl Lactate-Water)

Computational studies have explored the formation of small clusters between methyl lactate and solvent molecules like water and methanol. nih.govresearchgate.net These analyses involve calculating the binding energies of the clusters to understand the strength and nature of the solute-solvent interactions. nih.govresearchgate.net The ability of methyl lactate to form these hetero-intermolecular associations is a key factor in its behavior in mixed solutions. nih.govresearchgate.net

Experimental and theoretical studies on solutions of methyl lactate in methanol have identified the dominant species present. For instance, in a 2M methanol solution, binary (one methyl lactate, one methanol) and quaternary (one methyl lactate, three methanol) clusters are the most prevalent, accounting for 55% and 30% of the species, respectively, with a smaller amount of the methyl lactate monomer (15%). researchgate.net This highlights the significant role of solute-solvent interactions in this system. researchgate.net

System Dominant Species Relative Abundance Source
Methyl Lactate in CCl₄ (2M)Monomer65% researchgate.net
Dimer35% researchgate.net
Methyl Lactate in Methanol (2M)Binary Cluster (ML-MeOH)55% researchgate.net
Quaternary Cluster30% researchgate.net
Monomer15% researchgate.net

Polarizable Continuum Model (PCM) Applications

The Polarizable Continuum Model (PCM) is a computational method used to study the effects of a solvent on a solute molecule without explicitly modeling individual solvent molecules. nih.govresearchgate.net In studies of this compound, the PCM approach is used to analyze how the surrounding solvent medium affects the intra- and intermolecular hydrogen bonding. nih.govresearchgate.net This method treats the solvent as a continuous, polarizable dielectric, which provides a computationally efficient way to account for bulk solvent effects. nih.govresearchgate.netohio-state.edu

By applying the PCM, researchers can evaluate the stability of different conformers of methyl lactate in solution and understand how the solvent environment modulates the energetics of dimer and cluster formation. nih.govresearchgate.net This theoretical framework is crucial for bridging the gap between gas-phase calculations and the behavior of the molecule in a realistic liquid-phase environment. nih.govresearchgate.net

Advanced Analytical Techniques in Methyl R + Lactate Research

Spectroscopic Characterization (beyond Stereochemistry)

Spectroscopy is a cornerstone of chemical analysis, providing fundamental information about molecular structure and bonding.

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules, offering a unique fingerprint of the functional groups present. For Methyl (R)-(+)-lactate, key absorptions reveal its characteristic ester and hydroxyl groups. Attenuated Total Reflection (ATR) IR spectroscopy, which analyzes samples directly in a condensed state, and Vapor Phase IR provide complementary information. The evanescent wave in ATR-IR penetrates the sample to a depth of about 0.5–5 μm, making it ideal for analyzing liquid samples with minimal preparation. nih.govunige.ch

A comprehensive study of size-selected clusters of methyl lactate (B86563) has utilized IR spectroscopy to investigate the OH stretching vibrations, providing insights into intermolecular interactions. researchgate.net Gas-phase spectra of methyl lactate show distinctive patterns, particularly in the carbonyl stretching region. nist.gov

Key IR Absorption Bands for Methyl Lactate

Vibrational Mode Wavenumber (cm⁻¹) Functional Group
O-H Stretch ~3400 - 3500 Hydroxyl (-OH)
C-H Stretch ~2900 - 3000 Alkyl (C-H)
C=O Stretch ~1735 - 1750 Ester Carbonyl (C=O)

Note: Specific peak positions can vary slightly based on the sample phase (vapor, liquid) and measurement technique (ATR vs. transmission).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity within a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound.

In ¹H NMR, the lactate methyl group protons typically appear as a doublet around 1.3 ppm due to coupling with the adjacent methine proton. researchgate.net The methine proton (α-proton) appears as a quartet, and the ester methyl protons present as a singlet. In ¹³C NMR, distinct signals are observed for the carbonyl carbon, the methine carbon, the ester methyl carbon, and the lactate methyl carbon.

Typical NMR Chemical Shifts for Methyl Lactate

Nucleus Atom Description Chemical Shift (δ) in ppm
¹H Lactate Methyl (-CH₃) ~1.3 - 1.4 (doublet)
¹H Methine (-CH) ~4.1 - 4.3 (quartet)
¹H Ester Methyl (-OCH₃) ~3.7 - 3.8 (singlet)
¹³C Carbonyl (C=O) ~175
¹³C Methine (-CH) ~67
¹³C Ester Methyl (-OCH₃) ~52

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent used.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination and structural elucidation.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. researchgate.net This technique is particularly well-suited for analyzing non-volatile and thermally unstable compounds like this compound in complex biological or chemical matrices. researchgate.net

In LC-MS analysis of lactate and its esters, hydrophilic interaction liquid chromatography (HILIC) can be employed for separation, followed by detection using electrospray ionization (ESI) in either positive or negative mode. nih.govmdpi.com For instance, a method for quantifying lactate involves monitoring the transition of the precursor ion to a product ion (e.g., m/z 89.0 > 43.0) in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov While many LC-MS methods for lactate focus on chiral separation, the underlying principles are broadly applicable for quantification. nih.govsigmaaldrich.com A unified derivatization protocol followed by a 20-minute chiral-LC-MS method has been developed for the simultaneous quantification of short-chain fatty acids and D/L-lactate in biological fluids. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.govresearchgate.netnih.gov This method combines the sensitivity of MS with microscopic imaging, providing a map of where specific analytes are located. jove.com

While direct applications on this compound are not extensively documented, MALDI-MSI is increasingly used for imaging small molecule metabolites, including lactate, in biological tissues. rsc.orgshu.ac.uk The technique involves coating a thin tissue section with a UV-absorbing matrix. A pulsed laser desorbs and ionizes molecules from discrete spots on the tissue, and a mass spectrum is generated for each spot, creating a molecular image. nih.gov A key challenge in imaging endogenous lactate is differentiating it from the applied compound; this has been overcome by using isotopically labeled standards (e.g., L-Lactic acid-¹³C₃) to provide a clear signal distinct from the background. researchgate.netnih.gov This approach allows for both qualitative and quantitative analysis of the compound's distribution in a sample, making it a promising tool for metabolic and pharmacokinetic studies involving lactate esters. researchgate.netnih.gov

Chromatographic Methods (beyond Chiral Analysis)

While chiral chromatography is essential for separating enantiomers of methyl lactate, other chromatographic techniques are fundamental for purification, quantification, and analysis in non-chiral contexts.

Gas Chromatography (GC) is a standard method for analyzing volatile compounds like methyl lactate. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. google.com Quantitative analysis is often performed using a Flame Ionization Detector (FID). acs.org GC-MS, which couples a gas chromatograph to a mass spectrometer, is frequently used to confirm the identity of the separated components based on their mass spectra. oup.comresearchgate.net Typical GC methods may use a capillary column (e.g., Agilent HP-5) with a defined temperature program to ensure efficient separation from other volatile components in a mixture. acs.org

High-Performance Liquid Chromatography (HPLC) is another versatile technique. For analyses not focused on stereochemistry, reversed-phase (RP) HPLC is common. A method for the simultaneous determination of lactic acid and methyl lactate has been developed using an RP-C18 column with a mobile phase of dilute sulfuric acid and methanol (B129727), with detection at 210 nm. spkx.net.cn Such methods are valuable for monitoring reaction progress, assessing product purity, and quality control.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Lactic acid
Sulfuric acid

Gas Chromatography (GC) for Quantification

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. For the specific challenge of quantifying enantiomers, chiral GC is the method of choice. This technique utilizes a chiral stationary phase (CSP) within the capillary column, which interacts differently with the D and L enantiomers of methyl lactate, allowing for their separation and individual quantification. google.comgoogle.com

The key to successful enantiomeric separation by GC is the selection of the appropriate CSP. Modified cyclodextrins are frequently used for this purpose. For instance, capillary columns with walls coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin or 2,3,6-tri-O-decoyl-β-cyclodextrin as the chiral stationary phase have proven effective. google.comgoogle.com These CSPs create a chiral environment where the enantiomers form transient, diastereomeric complexes, leading to different retention times and enabling their separation. A method using a 2,3,6-tri-O-decoyl group-beta-cyclodextrin stationary phase achieved a baseline separation of the D and L enantiomers with a resolution degree of 5.49. google.com In contrast, a previously reported method using a 2,3-di-O-allyl-6-O-acyl-beta-cyclodextrin phase only achieved a resolution of 1.74, highlighting the importance of the stationary phase selection. google.comgoogle.com

A hydrogen flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. google.com The quantification of the D and L isomers is performed by integrating the peak areas of the separated enantiomers in the resulting chromatogram. google.comgoogle.com

Table 1: Example of Chiral GC Conditions for Methyl Lactate Enantiomer Quantification

Parameter Condition
Chromatographic Column Capillary chiral column
Chiral Stationary Phase 2,3,6-tri-O-octanoyl-β-cyclodextrin google.com
Column Dimensions Length: 20-30 m; Inner Diameter: 250-320 µm; Film Thickness: 0.31 µm google.com
Mobile Phase (Carrier Gas) Inert Gas (e.g., Nitrogen, Helium)
Carrier Gas Flow Rate 25-35 cm/s google.com
Injector Temperature 200°C - 280°C google.com
Column Temperature 50°C - 80°C google.com
Detector Hydrogen Flame Ionization Detector (FID) google.com
Detector Temperature 250°C - 280°C google.com
Sample Preparation 0.1 mg/mL solution in acetone, chloroform, or methanol google.com

| Injection Volume | 0.4 - 1.0 µL google.com |

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is another robust technique for the quantification of this compound, particularly in mixtures with other non-volatile or thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is a commonly applied mode for this purpose. spkx.net.cn

In a typical RP-HPLC setup, a non-polar stationary phase, such as a Purospher® STAR C18 column, is used. spkx.net.cn The separation is achieved by using a polar mobile phase. A method for the simultaneous determination of lactic acid and methyl lactate utilized a mobile phase composed of a 9:1 (V/V) mixture of 0.005 mol/L sulfuric acid solution and methanol. spkx.net.cn This acidic mobile phase ensures that compounds like lactic acid are in their protonated form, leading to consistent retention times.

Detection is often carried out using a Diode Array Detector (DAD) or a UV detector. spkx.net.cn Since methyl lactate lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm. spkx.net.cn For enhanced sensitivity and selectivity, especially in complex matrices like plasma, derivatization with a UV-absorbing agent like α-bromoacetophenone can be employed, although this is more common for the parent compound, lactic acid. nih.gov Quantification is based on the peak area from the chromatogram, which is proportional to the concentration of the analyte. The method is valued for being accurate, simple, rapid, and reproducible. spkx.net.cn

Table 2: Example of RP-HPLC Conditions for Methyl Lactate Quantification

Parameter Condition
Chromatography Mode Reversed-Phase HPLC (RP-HPLC) spkx.net.cn
Column Purospher® STAR C18 reversed-phase column spkx.net.cn
Mobile Phase 0.005 mol/L H₂SO₄ solution and methanol (9:1, V/V) spkx.net.cn
Flow Rate 1.0 mL/min spkx.net.cn
Detector Diode Array Detector (DAD) spkx.net.cn
Detection Wavelength 210 nm spkx.net.cn

| Injection Volume | 20 µL spkx.net.cn |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sustainable Production

A primary focus of future research is the development of efficient and sustainable methods for producing Methyl (R)-(+)-lactate, primarily from biomass-derived sugars. The goal is to replace traditional, less environmentally friendly synthesis routes with heterogeneous catalytic systems that offer high yields, selectivity, and reusability.

Recent advancements have centered on the use of Lewis acidic zeolites and other solid catalysts for the conversion of carbohydrates. nih.gov Tin-containing zeolites, such as Sn-β and Sn-USY, have demonstrated outstanding activity in transforming sugars like glucose and even complex hemicellulose mixtures directly into methyl lactate (B86563). atamanchemicals.com The mechanism involves a cascade of reactions including isomerization, retro-aldol cleavage, and subsequent transformations to the final ester product. atamanchemicals.com The highest reported yield of methyl lactate from glucose using a Sn(salen)/octylmethyl imidazolium (B1220033) bromide catalyst reached 68% at 160 °C. nih.govresearchgate.net

Key research challenges include mitigating the formation of byproducts like humins and improving catalyst stability and reusability. nih.gov For instance, both Sn-USY and Sn-β zeolites have shown a significant drop in activity upon reuse in methanol (B129727), highlighting the need for more robust catalyst design. atamanchemicals.com Future work will likely concentrate on creating hierarchical zeolite structures to overcome diffusional limitations and on fine-tuning the acidic properties of catalysts to maximize selectivity towards this compound. nih.gov

Table 1: Performance of Various Catalytic Systems in Methyl Lactate Production

Catalyst System Feedstock Max. Yield (%) Temperature (°C) Reference
Sn(salen)/octylmethyl imidazolium bromide Glucose 68% 160 nih.govresearchgate.net
Hierarchical Lewis acidic Sn-Beta Glucose 58% (Lactic Acid) 200 nih.govresearchgate.net
[K]Sn-USY Glucose 70% Not Specified atamanchemicals.com

Exploration of New Asymmetric Synthesis Pathways

While sustainable production from biomass is a major goal, the direct, highly enantioselective synthesis of this compound remains a critical area of exploration. Current research is investigating both biocatalytic and chemocatalytic routes to achieve high optical purity, which is essential for its use in pharmaceuticals and agrochemicals. atamanchemicals.compatsnap.com

One promising approach is the kinetic resolution of racemic methyl lactate using enzymes. A patented method utilizes a recombinant esterase, PHE14, to selectively hydrolyze the (S)-enantiomer, allowing for the preparation of (R)-methyl lactate with an optical purity greater than 99%. patsnap.com This biocatalytic method highlights the potential of enzyme engineering to develop highly specific and efficient synthesis routes. patsnap.com

In the realm of chemical catalysis, asymmetric hydrogenation represents a powerful strategy. Research has demonstrated the preparation of chiral lactic acid derivatives through the catalytic asymmetric hydrogenation of precursor molecules, a pathway that could be optimized for this compound production. acs.org The development of novel chiral ligands and catalysts is central to advancing this methodology. Furthermore, this compound serves as a crucial starting material (a chiral pool) for synthesizing other complex chiral molecules, such as the herbicide S-metolachlor, underscoring the importance of efficient enantioselective production methods. patsnap.comchemicalbook.com

Advanced Materials Science Applications (e.g., Chiral Crystalline Porous Materials)

The inherent chirality of lactate is being leveraged in the design of advanced materials, particularly chiral crystalline porous materials like metal-organic frameworks (MOFs). These materials have tunable pore sizes and high surface areas, making them suitable for applications in separations, catalysis, and controlled release.

Researchers have successfully constructed porous, chiral MOFs using L-lactate as a linker with calcium ions, creating structures designated as MOF-1201 and MOF-1203. nih.gov These materials represent the first examples of extended porous structures based on lactate. nih.gov

MOF-1201 exhibits a permanent porosity of 430 m²/g and has been shown to encapsulate the agricultural fumigant cis-1,3-dichloropropene. nih.gov

This lactate-based MOF demonstrated a release rate 100 times slower than the liquid fumigant, showcasing its potential as a carrier for the controlled delivery of agrochemicals. nih.gov

A significant advantage of these lactate-based MOFs is their potential for natural degradation. The hydrolysis of MOF-1201 in water suggests it could be a degradable carrier, reducing environmental persistence. nih.gov Future research will likely explore the synthesis of other lactate-based MOFs with different metals and functionalities, aiming to tailor their properties for specific applications such as enantioselective separations or asymmetric catalysis. The compatibility of these chiral fillers with biodegradable polymers like poly(L-lactic acid) (PLLA) is also an area of investigation, although challenges such as maintaining the MOF's crystal structure during polymer processing need to be addressed. researchgate.net

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is accelerating the development of new synthetic routes and applications for this compound. Computational studies provide deep insights into molecular structure, reaction mechanisms, and intermolecular interactions, which guide experimental design.

For example, density functional theory (DFT) has been used to analyze the torsional barriers and stable conformers of methyl lactate. researchgate.net Such computational approaches can predict the most stable structures in different environments (gas phase vs. solution) and analyze the effects of solvents on hydrogen bonding. researchgate.net

This integration is particularly powerful in studying chiral recognition. Experimental studies using techniques like filet-jet FTIR spectroscopy have been combined with computational analysis to understand the self-aggregation and chiral recognition phenomena in clusters of methyl lactate. researchgate.net These studies have revealed that homochiral trimers form specific ring structures, and a distinct switch in hydrogen bonding topology occurs in tetramers depending on their chirality (homochiral vs. heterochiral). researchgate.net This fundamental understanding of non-covalent interactions is crucial for designing new chiral materials and for elucidating the mechanisms of enantioselective synthesis.

Biomedical and Biotechnological Applications

The high optical purity of this compound makes it an invaluable chiral building block for the synthesis of complex, biologically active molecules. Its applications span the pharmaceutical and agrochemical industries, where specific stereochemistry is often critical for efficacy and safety. atamanchemicals.com

In pharmaceuticals, this compound serves as a key starting material in the asymmetric synthesis of various compounds, including:

Neomethymycin : A macrolide that functions as a potent biological agent. chemicalbook.com

Tenofovir disoproxil fumarate : An important antiviral medication. patsnap.com

It is also used as an intermediate in the stereoselective total synthesis of natural products like separacenes A and B. chemicalbook.com In the agrochemical sector, it is a precursor for pesticides and herbicides where a specific enantiomer provides the desired activity while minimizing off-target effects. atamanchemicals.comgoogle.com For example, it is a key component in the synthesis of the herbicide S-metolachlor. patsnap.com

The biotechnological production of optically pure this compound via enzymatic resolution, as mentioned previously, is itself an emerging application that bridges biotechnology and chemical synthesis, providing a green and highly selective route to this important chiral intermediate. patsnap.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Lactic acid
Methanol
Glucose
Fructose (B13574)
Hemicellulose
Humins
cis-1,3-dichloropropene
Poly(L-lactic acid) (PLLA)
Neomethymycin
PM-toxin A
Separacenes A and B
S-metolachlor
Tenofovir disoproxil fumarate

Q & A

Q. Q1. What are the standard analytical methods for quantifying Methyl (R)-(+)-lactate in complex biological matrices, and how can their accuracy be validated?

A1. this compound is commonly quantified using high-resolution nuclear magnetic resonance (NMR) spectroscopy , particularly 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and quantitative 13C NMR . These methods provide high specificity for distinguishing enantiomers and detecting impurities. For validation, researchers should:

  • Compare results with gravimetric analysis to ensure accuracy .
  • Use response factor calibration to account for signal intensity variations in 2D NMR spectra .
  • Validate precision via triplicate measurements and statistical analysis (e.g., standard deviation <5%) .

Table 1: Key NMR Parameters for Methyl Lactate Analysis

ParameterValue (Blood Serum Example)Reference
T1 Relaxation Time1.2 ± 0.1 s
Signal-to-Noise Ratio>50:1

Q. Q2. How can researchers optimize solvent selection for this compound in green chemistry applications?

A2. this compound’s solvent properties (e.g., hydrogen bonding, polarity) are critical for green chemistry. Researchers should:

  • Conduct pressure–volume–temperature (PVT) experiments to map solvent behavior under varying conditions .
  • Perform Density Functional Theory (DFT) simulations to predict intermolecular interactions and solubility parameters .
  • Validate predictions with molecular dynamics (MD) simulations to assess dynamic viscosity and phase equilibria .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s hydrogen-bonding networks be resolved using computational and experimental approaches?

A3. Discrepancies in hydrogen-bonding studies often arise from differences in experimental conditions or forcefield approximations. To resolve these:

  • Combine Monte Carlo/Gibbs ensemble simulations with infrared spectroscopy to correlate simulated and experimental hydrogen-bonding patterns .
  • Apply sensitivity analysis to identify which forcefield parameters (e.g., partial charges, bond angles) most affect simulation outcomes .
  • Use meta-analysis to systematically compare published datasets and isolate confounding variables (e.g., temperature, purity) .

Q. Q4. What methodologies are suitable for studying the metabolic interactions of this compound in vivo?

A4. To investigate metabolic pathways and protein interactions:

  • Employ high-resolution relaxometry to measure spin–lattice (T1) and spin–spin (T2) relaxation times of lactate protons in biological fluids .
  • Integrate isotopic labeling (e.g., 13C-labeled lactate) with LC-MS/MS to track metabolic flux .
  • Use systematic literature reviews (SLRs) to aggregate fragmented data and identify understudied pathways (PICOT framework: Population, Intervention, Comparison, Outcome, Time) .

Q. Q5. How can researchers design experiments to assess the enantiomeric stability of this compound under industrial process conditions?

A5. Enantiomeric stability is critical for scalable applications. A robust experimental design includes:

  • Accelerated stability testing at elevated temperatures (40–80°C) with periodic chiral HPLC analysis .
  • Multivariate analysis (e.g., ANOVA) to isolate effects of pH, catalysts, and moisture content .
  • Kinetic modeling (e.g., Arrhenius equation) to predict degradation rates and racemization thresholds .

Table 2: Key Challenges in this compound Research

ChallengeMitigation StrategyReference
Data inconsistency across studiesMeta-analysis with strict inclusion criteria
Limited phase equilibria dataMonte Carlo/Gibbs ensemble simulations
Signal overlap in NMR spectra2D HSQC with response factor calibration

Methodological Guidance

Q6. How should researchers formulate a high-impact research question on this compound?

A6. Effective research questions must:

  • Address gaps identified via systematic literature reviews (e.g., lack of phase equilibria data) .
  • Align with the PICOT framework (e.g., "How does temperature (T) affect the solvent efficiency (O) of this compound compared to ethyl lactate (C) in lipid extraction (I)?") .
  • Be refined through iterative feedback from domain experts to ensure feasibility and novelty .

Q. Q7. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound research?

A7. For heterogeneous

  • Apply random-effects meta-analysis to account for between-study variability .
  • Use principal component analysis (PCA) to reduce dimensionality in spectroscopic or chromatographic datasets .
  • Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .

Data Presentation Standards

  • Chemical nomenclature : Use IUPAC names consistently; avoid abbreviations .
  • Figures : Label axes with SI units and error bars (e.g., ±SD) .
  • Tables : Include raw data and normalized values (e.g., percentage purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.